Pyranine
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Overview
Description
. It is widely used as a coloring agent, biological stain, optical detecting reagent, and pH indicator. Pyranine is known for its bright yellow-green fluorescence, which makes it a popular choice in highlighters and some types of soap .
Mechanism of Action
Target of Action
Pyranine, also known as Solvent Green 7, is a hydrophilic, pH-sensitive fluorescent dye . Its primary target is the proton concentration within lipid vesicles . It is a polyanionic molecule with an ionizable 8-hydroxyl group (pK a = 7.2) dependent on the pH of the surrounding medium .
Mode of Action
This compound’s mode of action is based on its pH sensitivity. It can detect changes in proton concentration within lipid vesicles . When the pH changes, the ionizable 8-hydroxyl group in this compound responds, causing a shift in its fluorescence . This shift can be measured, providing a direct indication of the pH change .
Pharmacokinetics
It’s known that the molecule’s strong negative charge and lack of easily modifiable functional groups make it difficult to use with charged substrates such as silica . Surface modification by pegylated lipids is one of the approaches used to make liposomes long-circulating and passively target the tumor. Pegylation of liposomes helps them to alter the pharmacokinetics of the drug molecule in vivo .
Result of Action
The primary result of this compound’s action is the detection of pH changes within lipid vesicles . This is achieved through a shift in its fluorescence in response to changes in proton concentration . This makes this compound a valuable tool in various applications, including as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .
Action Environment
The action of this compound is influenced by the pH of its environment . Its fluorescence shifts in response to changes in proton concentration, making it a sensitive indicator of pH changes . Additionally, the presence of other acid-base molecules in solution can affect the relationship between rates, pH, and temperature, which is very sensitive . Therefore, the environment plays a crucial role in the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
Pyranine interacts with various biomolecules, primarily through its pH-sensitive properties . It has been used as a fluorescent probe for the local environment of the probe, especially the hydration layer surrounding it and related proton diffusion properties . The alternating between a basic form and an acidic form of this compound is a key process in its biochemical interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been used to study the microscopic environment by fluorescence spectroscopy . In cells, many cellular events can lead to local changes in either molecular concentration (including pH) or temperature . This compound, due to its pH sensitivity, can be used to monitor these changes .
Molecular Mechanism
The mechanism of action of this compound is primarily based on its pH-sensitive properties. Upon photoexcitation, this compound undergoes a proton transfer to the solvent in about 90 ps . This process is termed as excited-state proton transfer (ESPT), which allows this compound to be used as a fluorescent probe for the local environment of the probe .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the fluorescence of this compound in acidic conditions turns colorless and returns to yellow in basic conditions . This property allows this compound to be used as a pH indicator in various experimental setups.
Transport and Distribution
This compound can be introduced into living cells by forming transient pores in the plasma membrane, allowing a cytoplasmic preferential location and then a limited efflux . This property allows this compound to be distributed within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm due to its method of introduction into cells
Preparation Methods
Pyranine is synthesized from pyrenetetrasulfonic acid and a solution of sodium hydroxide in water under reflux conditions . The trisodium salt crystallizes as yellow needles when an aqueous solution of sodium chloride is added . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Pyranine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions of this compound are less common but can be achieved using strong reducing agents.
Substitution: this compound can undergo substitution reactions, particularly involving its sulfonate groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with modified fluorescence properties.
Scientific Research Applications
Pyranine has a wide range of applications in scientific research:
Chemistry: this compound is used as a pH indicator due to its sensitivity to pH changes.
Biology: In biological research, this compound is used as a fluorescent stain to visualize cellular structures and processes.
Medicine: this compound’s fluorescence properties make it a valuable tool in medical diagnostics, including imaging and tracking of biological molecules.
Comparison with Similar Compounds
Pyranine is unique due to its high quantum yield and sensitivity to pH changes. Similar compounds include:
Fluorescein: Another widely used fluorescent dye with similar applications but different spectral properties.
Phenol Red: A pH indicator with a different color change range compared to this compound.
This compound stands out due to its strong negative charge and lack of easily modifiable functional groups, which can be both an advantage and a limitation depending on the application .
Properties
CAS No. |
6358-69-6 |
---|---|
Molecular Formula |
C16H10NaO10S3 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
trisodium;8-hydroxypyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C16H10O10S3.Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26); |
InChI Key |
HFFQFXKVTMRKGH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
6358-69-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-hydroxypyrene-3,6,8-trisulfonic acid 8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt 8-hydroxypyrene-1,3,6-trisulfonate 8-hydroxypyrene-1,3,6-trisulfonic acid C.I. 59040 CI 59040 D and C Green No. 8 D and C Green No. 8 free acid D.C. Green No. 8 Green 8 pyranine pyranine free acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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